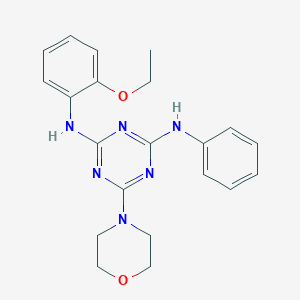

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific structure of this compound suggests that it has been modified with ethoxyphenyl and morpholino groups, which could potentially affect its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related triazine derivatives has been reported in the literature. For instance, morpholine-substituted 1,3,5-triazine derivatives have been successfully synthesized, as described in the first paper. These derivatives include an alkoxy-o-carborane group in the 6-position of the triazine ring, which is a structural feature that could be similar to the ethoxy group in the compound of interest .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. In the second paper, the authors discuss a triazine compound with morpholine and phenoxy substituents. They report the dihedral angle between the triazine and phenyl rings, which is a critical aspect of the molecule's conformation . Although the compound is not directly studied, this information provides insight into how substituents can affect the triazine core's geometry.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine, they do provide information on the reactivity of similar compounds. Triazine derivatives are known for their versatility in chemical reactions, often serving as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of morpholine and ethoxyphenyl groups could influence the reactivity, making the compound a potential candidate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on their substituents. The papers do not provide specific data on the compound of interest, but they do offer insights into related molecules. For example, the crystallographic analysis in the second paper reveals the conformation of the morpholine rings, which can impact the compound's solubility, stability, and interaction with biological targets . The cytotoxicity data from the first paper also suggest that these compounds can have significant biological activities, which could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The synthesis of novel triazole derivatives, including morpholine components, indicates the utility of such compounds in developing antimicrobial agents. These compounds have been shown to possess good to moderate activities against various microorganisms, underscoring their potential in the creation of new antimicrobial substances (H. Bektaş et al., 2007).

Biological Activity of Pyrimidine Derivatives

A series of pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and evaluated for larvicidal activity. These compounds demonstrate significant activity against larvae, highlighting their potential application in pest control and public health (S. Gorle et al., 2016).

Material Science Applications

Triazine compounds have been utilized in the improvement of electronic devices such as organic light-emitting diodes (OLEDs). These compounds serve as efficient electron-transport layers, enhancing the driving voltages, power conversion efficiencies, and operational stability of OLEDs, showcasing their significance in advancing electronic and optoelectronic technologies (T. Matsushima et al., 2010).

Environmental Applications

Compounds similar to the one of interest have been investigated for their adsorption properties, specifically in the removal of pesticides from wastewater. This application is critical for environmental protection, offering a cost-effective and efficient method for purifying water contaminated with hazardous chemicals (Stéphanie Boudesocque et al., 2008).

Eigenschaften

IUPAC Name |

2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-2-29-18-11-7-6-10-17(18)23-20-24-19(22-16-8-4-3-5-9-16)25-21(26-20)27-12-14-28-15-13-27/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOPLZOJQFAHMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)